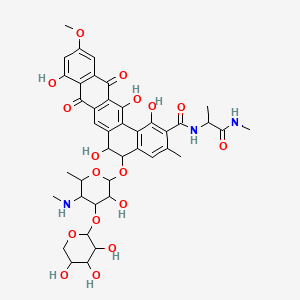

Pradimicin A methylamide

説明

Overview of the Pradimicin Class of Natural Products

Pradimicins are a family of naturally occurring antibiotics produced by actinomycetes, such as Actinomadura hibisca. nih.govamazonaws.com These compounds have garnered significant scientific interest due to their unique biological activities, including antifungal and antiviral properties. nih.govmedchemexpress.com

The core chemical structure of pradimicins is a benzo[a]naphthacenequinone skeleton. acs.orgbenthambooks.com This polycyclic aromatic framework is a type of angucycline, a class of polyketide antibiotics. amazonaws.com The pradimicin aglycone, known as pradimicinone, is further substituted with a D-alanine amino acid residue and one or more sugar moieties. amazonaws.comnih.govresearchgate.net The specific arrangement and identity of these substituents give rise to the diversity within the pradimicin family.

A remarkable feature of pradimicins is their ability to act as non-peptidic lectin mimics. mdpi.comnih.gov Lectins are proteins that bind specifically to carbohydrates. Pradimicins, in a calcium ion (Ca2+)-dependent manner, selectively recognize and bind to D-mannose and its derivatives, which are often found in the cell walls of fungi and on the surface of some viruses. mdpi.comjst.go.jpplos.org This interaction is crucial for their antifungal and antiviral activities, as it can disrupt the integrity of the pathogen's cell membrane. researchgate.net This unique mode of action distinguishes them from many other antimicrobial agents. jst.go.jp

Rationale for Pradimicin A Derivatization

While Pradimicin A, a prominent member of the family, shows potent biological activity, its practical application has been hindered by certain physicochemical properties. nih.govresearchgate.net

A significant challenge with Pradimicin A is its tendency to form insoluble aggregates in aqueous solutions, particularly in the presence of Ca2+, which is essential for its biological activity. nih.govresearchgate.netnih.gov This aggregation can reduce its bioavailability and complicate its use in research and potential therapeutic applications. nii.ac.jp The formation of these aggregates is thought to involve the interaction of multiple pradimicin molecules, leading to precipitation. nih.govnii.ac.jp

To address the issue of aggregation, researchers have explored chemical modifications of the Pradimicin A molecule. nih.gov Early assumptions suggested that the C18 carboxyl group was directly involved in Ca2+ binding, making it an undesirable site for modification. nii.ac.jpnih.gov However, later structural studies revealed that Ca2+ actually coordinates with the C13 carbonyl and C14 hydroxy groups. nii.ac.jp This pivotal discovery opened up the C18 carboxyl group as a viable position for derivatization to improve the compound's properties without abolishing its essential mannose-binding ability. nih.govnih.gov

Introducing an N-methylamide group at the C18 carboxylate position of Pradimicin A represents a strategic approach to overcome the aggregation problem. nih.govnii.ac.jp The synthesis of Pradimicin A methylamide and other amide derivatives has been shown to significantly suppress aggregation in aqueous media. nii.ac.jp This modification is achieved through chemical synthesis, often involving an ester/amide exchange reaction from the corresponding Pradimicin A methyl ester. nii.ac.jp While the N-methylamide derivative showed slightly weaker binding to mannose compared to the parent compound, it retained its binding specificity. nii.ac.jp This strategy of forming amide linkages at the C18 position is considered a promising method for developing less aggregative Pradimicin A derivatives for further research and potential applications. nii.ac.jp

特性

CAS番号 |

133917-51-8 |

|---|---|

分子式 |

C41H47N3O17 |

分子量 |

853.8 g/mol |

IUPAC名 |

1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-N-[1-(methylamino)-1-oxopropan-2-yl]-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |

InChI |

InChI=1S/C41H47N3O17/c1-12-7-19-25(32(51)22(12)39(56)44-13(2)38(55)43-5)24-17(10-18-26(33(24)52)29(48)16-8-15(57-6)9-20(45)23(16)28(18)47)30(49)36(19)60-41-35(54)37(27(42-4)14(3)59-41)61-40-34(53)31(50)21(46)11-58-40/h7-10,13-14,21,27,30-31,34-37,40-42,45-46,49-54H,11H2,1-6H3,(H,43,55)(H,44,56) |

InChIキー |

VANOHTYKXIEDHU-UHFFFAOYSA-N |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |

製品の起源 |

United States |

Molecular Recognition and Binding Mechanisms of Pradimicin a Methylamide

Structural Elucidation of Binding Interactions

The precise molecular interactions that govern the binding of Pradimicin A methylamide to D-mannose have been investigated through a combination of experimental techniques and computational modeling. These studies have provided insights into the hydrogen bonding network and the critical role of specific functional groups.

The binding of D-mannose to the pradimicin-calcium complex is stabilized by a network of hydrogen bonds. Specifically, the 2-, 3-, and 4-hydroxyl groups of D-mannose are involved in these interactions. nih.govnii.ac.jp An additional hydrogen bond is formed between the oxygen atom in the pyranose ring of mannose and a water molecule coordinated to the calcium ion. nii.ac.jp Conversely, the 6-hydroxyl group of D-mannose does not appear to interact with either the pradimicin molecule or the calcium ion. nii.ac.jp

For Pradimicin A methylamide, computational studies suggest that the amide hydrogen of the N-methylamide group at the C18 position can act as a hydrogen-bond donor to the 4-hydroxyl group of mannose. nih.govresearchgate.net This proposed interaction helps to maintain the binding affinity and specificity for mannose, even with the modification at the C18 carboxyl group. nih.govresearchgate.net

The C18 carboxyl group of Pradimicin A plays a crucial role in the initial stages of complex formation. It is believed that two molecules of pradimicin are bridged by a calcium ion through their C18 carboxylate groups, leading to the formation of the [PRM₂/Ca²⁺] dimer. nih.gov However, crystallographic analysis has shown that the carboxylate form of pradimicins is not an absolute requirement for the formation of the Ca²⁺ complex. nih.gov

In the case of Pradimicin A methylamide, the modification of the C18 carboxyl group to an N-methylamide still allows for the crucial interactions with D-mannose. nih.govresearchgate.net In silico modeling indicates that the methyl group on the amide nitrogen is oriented away from the binding site, which would permit the attachment of other functional units without interfering with the hydrogen bond network essential for mannose recognition. nih.govresearchgate.net

Influence of the N-Methylamide Moiety on Binding Site Interaction and Spatial Orientation

The introduction of an N-methylamide moiety at the C18 carboxylate position of Pradimicin A (PRM-A) has been a strategic modification aimed at understanding and potentially enhancing its molecular recognition capabilities. This substitution significantly influences the binding site interaction and the spatial orientation of the molecule without compromising its core binding principles.

Research, including in silico modeling, has provided insights into the role of the N-methylamide group in the interaction with D-mannose (Man). nih.govresearchgate.net Studies suggest that the modification to an N-methylamide at the C18 carboxylate maintains the crucial interactions with the 2-, 3-, and 4-hydroxyl groups of the mannose unit. nih.govresearchgate.net In this configuration, the amide hydrogen of the N-methylamide moiety is positioned to act as a hydrogen-bond donor, specifically to the 4-hydroxyl group of mannose. nih.govresearchgate.net This preserves a key hydrogen bond network that is vital for the recognition and binding of the carbohydrate.

Furthermore, the spatial orientation of the N-methylamide group is a critical aspect of its influence. It has been proposed that the methyl group on the amide nitrogen is oriented to face outward from the binding site. nih.gov This outward-facing orientation is significant because it suggests that functional units can be attached to the pradimicin core via this amide linkage without sterically interfering with the established hydrogen bond network responsible for mannose binding. nih.gov This opens up possibilities for the development of functionalized Pradimicin A derivatives for various applications, such as fluorescent labeling for imaging microbial cell surfaces. nih.gov

The ability to modify the C18 carboxyl group without disrupting the primary binding interactions was a pivotal discovery. Previously, it was assumed that the carboxylate form was essential for the formation of the Ca²⁺ complex, a prerequisite for mannose binding. nih.gov However, crystallographic analysis has since disproved this assumption, paving the way for modifications at this position, including the introduction of the N-methylamide moiety. nih.gov

The following table summarizes the key interactions involving the N-methylamide moiety of Pradimicin A methylamide as suggested by in silico studies.

| Interacting Group on Pradimicin A Methylamide | Interacting Group on Mannose | Type of Interaction | Reference |

| Amide Hydrogen (N-H) | 4-Hydroxyl Group (-OH) | Hydrogen Bond Donor | nih.govresearchgate.net |

| Pradimicin Core | 2-Hydroxyl Group (-OH) | Maintained Interaction | nih.gov |

| Pradimicin Core | 3-Hydroxyl Group (-OH) | Maintained Interaction | nih.gov |

This targeted modification underscores a sophisticated approach to derivatizing natural products, where specific functional groups are introduced not only to modulate activity but also to provide strategic handles for further chemical elaboration, all while preserving the fundamental molecular recognition properties of the parent compound.

Structure Activity Relationship Sar Studies of Pradimicin a Methylamide and Analogs

Impact of C18 Amide Modifications on Aggregation Properties

A significant hurdle in the clinical development of Pradimicin A is its propensity to form aggregates in aqueous environments. This aggregation is understood to be mediated by the formation of a dimeric complex involving calcium ions and the C18 carboxylate groups of two Pradimicin A molecules. The introduction of an amide group at this C18 position has been identified as a successful strategy to mitigate this issue.

Suppression of Aggregate Formation and Enhancement of Solution Cohesiveness

The conversion of the C18 carboxylic acid of Pradimicin A to an N-methylamide demonstrably enhances its solubility and reduces its tendency to aggregate. In sedimentation assays conducted in a calcium-containing neutral buffer, Pradimicin A exhibits significant precipitation. In contrast, its C18-amide derivatives, including the N-methylamide, remain largely in the supernatant, indicating a marked suppression of aggregation. This modification improves the solution's cohesiveness, a critical factor for its potential therapeutic application.

Mechanistic Insights into Aggregation Inhibition (e.g., Inhibition of Salt Bridge Formation)

The primary mechanism by which C18 amide modification inhibits aggregation is through the disruption of a key intermolecular interaction. It is proposed that the aggregation of Pradimicin A is facilitated by the formation of a salt bridge between the negatively charged C18 carboxylate group of one molecule and the positively charged C4' amino group of another. By converting the C18 carboxylate to a neutral amide, such as N-methylamide, this electrostatic interaction is eliminated, thereby preventing the intermolecular association that leads to aggregate formation. nii.ac.jp

Correlation Between C18 Methylamide Modification and Mannose Binding Affinity

Pradimicin A exerts its antifungal effect by binding to D-mannose residues on the surface of fungal cells. Therefore, it is crucial that any modification to the molecule does not significantly compromise this binding affinity.

Quantitative Analysis of Binding Potency (e.g., Dissociation Constants)

Isothermal titration calorimetry (ITC) has been employed to quantitatively assess the mannose-binding affinity of Pradimicin A and its derivatives. The binding of these compounds to methyl α-D-mannopyranoside (Man-OMe) is characterized by two dissociation constants, Kd1 for the primary binding event and Kd2 for the secondary binding event. For Pradimicin A N-methylamide, the binding affinity for Man-OMe was found to be slightly weaker compared to the parent compound. nii.ac.jp

Comparative Analysis with Pradimicin A Parent Compound and Other Amide Derivatives

A comparative analysis of various C18-amide derivatives reveals that the nature of the amide substituent influences the mannose binding affinity. While the N-methylamide derivative of Pradimicin A showed a slight decrease in binding affinity, other amide derivatives have demonstrated higher affinity than a 2-hydroxyethylamide derivative, suggesting that the steric and electronic properties of the amide substituent play a role in the interaction with mannose. nii.ac.jp

Modulation of Preclinical Biological Activity through C18 Methylamide Derivatization

The in vitro antifungal activity, as measured by Minimum Inhibitory Concentration (MIC) values, of the N-methylamide derivative was found to be comparable to or slightly reduced compared to the parent Pradimicin A against the tested fungal strains. This indicates that the C18-methylamide modification, while effective in suppressing aggregation, may have a modest impact on the intrinsic antifungal potency.

Relationship to Antiviral Activity Profiles

The antiviral activity of pradimicins, particularly Pradimicin A, has been primarily investigated in the context of the human immunodeficiency virus (HIV). Pradimicin A functions as a viral entry inhibitor by targeting the high-mannose glycans on the viral envelope glycoprotein (B1211001) gp120 nih.govnih.gov. This interaction prevents the virus from binding to and entering host cells.

Currently, there is a lack of specific research findings detailing the antiviral activity profile of Pradimicin A methylamide. The available literature focuses almost exclusively on the parent compound, Pradimicin A, and a few other derivatives like Pradimicin S. These studies have established the mechanism of action and identified the key structural features of Pradimicin A responsible for its anti-HIV activity.

The core structure of the dihydrobenzo[a]naphthacenequinone, the D-amino acid, and the hexose (B10828440) sugar are all crucial for its ability to form a ternary complex with D-mannoside and calcium kuleuven.be. Any modification to the molecule would need to preserve this ability to maintain antiviral potency.

Given the general observation from antifungal studies that amide modifications at the D-alanine position are well-tolerated, it could be hypothesized that Pradimicin A methylamide might retain some antiviral activity. However, without direct experimental evidence, this remains speculative. The precise impact of the methylamide substitution on the compound's interaction with viral glycoproteins is unknown.

The following table reflects the current state of knowledge regarding the antiviral activity of Pradimicin A and the lack of specific data for its methylamide analog.

| Compound/Analog | Target Virus | Mechanism of Action | Reported Activity (EC50) |

| Pradimicin A | HIV-1 | Entry inhibitor; binds to gp120 | 2.8 - 4.0 µg/mL in various cell lines nih.govnih.gov |

| Pradimicin A Methylamide | Not Reported | Not Reported | Not Reported |

Biological Activities and Therapeutic Implications Preclinical Research

Antifungal Efficacy and Proposed Mechanism of Action

Pradimicins represent a unique class of antifungal agents with a broad spectrum of activity against a majority of human fungal pathogens. nih.gov Their mechanism of action is distinct from other major antifungal drugs, offering potential for development against resistant strains. nih.gov

Spectrum of Antifungal Activity Against Pathogenic Fungi (e.g., Candida spp., Aspergillus spp.)

Pradimicin derivatives have demonstrated significant in vitro activity against a range of clinically important fungi. The water-soluble derivative, BMS-181184, has been shown to be effective against various species of Aspergillus. nih.gov While active, higher concentrations of this derivative were required compared to other antifungals like itraconazole (B105839) and amphotericin B. nih.gov Studies have also confirmed the in vitro antifungal activity of pradimicin derivatives against Candida species. nih.gov The antifungal action is characterized by a fungicidal effect, leading to the death of the fungal cells. nih.gov

In Vitro Activity of a Pradimicin Derivative (BMS-181184) Against Aspergillus spp.

| Species | MIC Range (µg/mL) |

|---|---|

| Aspergillus fumigatus | 1-8 |

| Aspergillus flavus | 2-8 |

| Aspergillus niger | 2-8 |

| Aspergillus terreus | 4-16 |

| Aspergillus nidulans | 1-4 |

| Aspergillus versicolor | 2-8 |

Data sourced from studies on the in vitro activity of pradimicin derivatives. nih.gov

Interaction with Fungal Cell Wall Mannans as a Primary Mechanism of Action

The antifungal activity of pradimicins is initiated by their specific binding to the fungal cell surface. nih.gov This interaction is dependent on the presence of calcium ions and targets the mannan (B1593421) portion of mannoproteins in the fungal cell wall. nih.gov This binding is akin to the action of lectins, which are carbohydrate-binding proteins, even though pradimicins are not proteins. nih.gov

The process involves the formation of a ternary complex between the pradimicin molecule, a calcium ion, and mannose residues on the cell wall mannans. nih.govnih.gov This binding disrupts the integrity of the fungal cell membrane, leading to a chain of reactions that culminate in fungicidal action. nih.govnih.gov The specificity of this interaction with fungal mannan contributes to the low toxicity of these compounds in mammalian cells. nih.gov

Antiviral Efficacy and Proposed Mechanism of Action

Pradimicin A is a nonpeptidic, low-molecular-weight carbohydrate-binding agent (CBA) that has demonstrated selective inhibitory activity against enveloped viruses, most notably the human immunodeficiency virus (HIV). nih.govnih.gov

Inhibitory Activity Against Enveloped Viruses (e.g., HIV-1, EV-A71)

Pradimicin A has been shown to inhibit a variety of HIV-1 strains, including different clades with varying tropisms (X4 and R5), at non-toxic concentrations. nih.govnih.gov Time-of-addition studies have confirmed that its antiviral action occurs at an early stage of the viral life cycle, specifically by preventing the virus from entering the host cell. nih.govnih.gov This mechanism of action makes it a true virus entry inhibitor. nih.govnih.gov While research has been conducted on inhibitors for Enterovirus A71 (EV-A71), the specific activity of Pradimicin A methylamide against this virus is not extensively detailed in the available literature. semanticscholar.orgresearchgate.net

Anti-HIV-1 Activity of Pradimicin A

| Cell Line | EC₅₀ (µg/mL) |

|---|---|

| CEM | 2.8 |

| C8166 | 4.0 |

EC₅₀ represents the concentration of the compound that inhibits the cytopathic effects of the virus by 50%. nih.gov

Function as a Carbohydrate Binding Agent (CBA) and Viral Entry Inhibition

The antiviral mechanism of Pradimicin A is attributed to its ability to act as a CBA. nih.gov It specifically interacts with the high-mannose N-glycans on the viral envelope glycoprotein (B1211001) gp120 of HIV-1. nih.goveurekalert.org This binding is calcium-dependent and effectively blocks the virus from attaching to and entering host cells. nih.govnih.gov By targeting the carbohydrate moieties on the viral envelope, Pradimicin A prevents the initial steps of infection. nih.gov This interaction has been described as that of an "artificial (nonpeptidic) lectin". nih.gov The inhibitory effect of Pradimicin A on HIV infection can be prevented by the presence of mannan, further confirming its mechanism of binding to mannose residues. nih.gov

Analysis of Viral Resistance Mechanisms and Glycan Deletions

A significant aspect of the antiviral profile of Pradimicin A is the mechanism by which viruses develop resistance to it. Prolonged exposure of HIV-1 to Pradimicin A leads to the selection of mutant viral strains. nih.govnih.gov These resistant strains exhibit deletions of N-glycosylation sites specifically in the gp120 envelope protein. nih.govnih.gov

The development of resistance to Pradimicin A is a slow process, indicating a high genetic barrier. nih.govnih.gov For a moderate level of drug resistance to be achieved, more than five N-glycosylation sites in gp120 need to be deleted. nih.govnih.gov Notably, these mutant virus strains that are resistant to Pradimicin A remain fully sensitive to other clinically used anti-HIV drugs. nih.govnih.gov This unique resistance profile, which involves the removal of parts of the virus's glycan shield, distinguishes Pradimicin A from other HIV entry inhibitors. nih.gov

Computational Chemistry and Molecular Modeling Investigations

In Silico Prediction of Molecular Interactions

Computational studies have been instrumental in predicting how modifications to the Pradimicin A scaffold might influence its binding capabilities. The introduction of a methylamide group at the C18 carboxylate position is a prime example of a theoretically guided structural alteration.

In silico modeling was employed to explore the conformational consequences of converting the C18 carboxylate of Pradimicin A (PRM-A) into an N-methylamide. nih.govresearchgate.netjst.go.jp These preliminary molecular modeling studies suggested that this modification is well-tolerated and can preserve the essential interactions required for mannose recognition. nih.govresearchgate.netjst.go.jpresearchgate.net A key prediction from these analyses is that the newly introduced amide hydrogen could serve as a hydrogen-bond donor, specifically interacting with the 4-hydroxyl group of mannose. nih.govresearchgate.netjst.go.jp Furthermore, the modeling indicated that the methyl group on the amide nitrogen would be oriented away from the binding pocket. nih.govjst.go.jp This outward-facing orientation is significant as it suggests that larger functional units could be attached at this position via the amide linkage without disrupting the critical hydrogen bond network responsible for mannose binding. nih.govjst.go.jp

Molecular docking simulations provide a more detailed picture of the binding pose and interactions between a ligand and its receptor. For Pradimicin A methylamide, docking studies with mannose are crucial for validating its potential as a mannose-binding agent. These studies build upon the understanding of the parent compound, Pradimicin A, which is known to form a ternary complex with D-mannoside and calcium. nih.gov The primary binding event for Pradimicins involves the C2-C4 region of the mannose unit. nih.gov

In silico investigations using a model compound representing Pradimicin A methylamide predicted that the crucial interactions with the 2-, 3-, and 4-hydroxyl groups of mannose would be maintained. nih.govresearchgate.netjst.go.jp The binding is characterized by a network of hydrogen bonds and coordination with a calcium ion, which bridges two molecules of the pradimicin derivative. nih.govjst.go.jp The D-alanine moiety and the ABC rings of the pradimicin core form the binding cavity for mannose. nih.gov

| Pradimicin A Methylamide Moiety | Interaction Type | Mannose Moiety | Reference |

|---|---|---|---|

| C18 N-Methylamide (Amide H) | Hydrogen Bond Donor | 4-Hydroxyl Group | nih.govresearchgate.netjst.go.jp |

| Core Structure (ABC Rings) | Binding Pocket Formation | 2-, 3-, 4-Hydroxyl Groups | nih.govnih.gov |

| Calcium Ion (Mediator) | Coordination | 2-, 3-, 4-Hydroxyl Groups | nih.gov |

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))

To achieve a higher level of accuracy in understanding the geometry and energetics of the Pradimicin A methylamide complex, quantum mechanical calculations are employed. Density Functional Theory (DFT) is a particularly powerful method for this purpose.

While specific DFT studies on the Pradimicin A methylamide complex are not extensively detailed in the literature, the methodology has been applied to the parent Pradimicin A complex, providing a framework for understanding the methylamide derivative. For instance, the structure of the [PRM-A₂/Ca²⁺/Man-OMe₂] complex was estimated through DFT calculations at the ωB97X-D/6-31G(d) level. nih.gov In this energy-minimized structure, the two mannose molecules bind symmetrically. nih.gov The 2-, 3-, and 4-hydroxyl groups of the mannose derivative were involved in coordinating the calcium ion and forming hydrogen bonds with Pradimicin A. nih.gov Geometry optimization for the Pradimicin A methylamide complex would similarly seek the lowest energy conformation, defining the precise bond lengths, angles, and spatial arrangement of the atoms within the binding pocket.

| Parameter | Specification | Purpose | Reference |

|---|---|---|---|

| Computational Method | Density Functional Theory (DFT) | Accurate electronic structure and energy calculations | nih.gov |

| Functional/Basis Set | ωB97X-D/6-31G(d) | Used for geometry optimization of the parent PRM-A complex | nih.gov |

| Key Calculation | Geometry Optimization | To find the most stable 3D structure of the complex | nih.gov |

| Output Data | Interaction Energies | To quantify the strength of binding | nih.gov |

Advanced Modeling Approaches for Structure-Activity Relationship Elucidation

The development of Pradimicin A methylamide is a direct result of efforts to understand the structure-activity relationships (SAR) of the pradimicin class of antibiotics. Advanced modeling is used to predict how structural modifications will impact biological activity, guiding the synthesis of new, potentially improved derivatives.

The decision to explore modifications at the C18 carboxyl group was informed by crystallographic analysis which disproved the earlier assumption that a free carboxylate was essential for forming the calcium complex. nih.gov The in silico study of the N-methylamide derivative was a targeted investigation to see if this modification could maintain mannose binding affinity. nih.govresearchgate.netjst.go.jp The prediction that the methyl group on the amide would face outward from the binding site was particularly important, as it opened up a new avenue for derivatization. nih.govjst.go.jp This position could be used as an attachment point for other functional groups—such as fluorescent probes or affinity tags for glycobiological research—without impairing the compound's primary function of binding to mannose. nih.govjst.go.jp This rational, model-driven approach is a hallmark of modern SAR studies, enabling the design of new molecules with tailored properties.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopic methods are indispensable tools in the study of Pradimicin A methylamide, providing detailed insights into its molecular structure, conformational dynamics, and the nature of its non-covalent complexes.

NMR spectroscopy has been a cornerstone in the structural and interaction analysis of pradimicins. Both solution and solid-state NMR approaches have been employed to overcome challenges posed by the compound's tendency to aggregate.

Solution NMR studies have been instrumental in characterizing the behavior of pradimicin derivatives in aqueous environments. Research on BMY-28864, a close analog of Pradimicin A methylamide, utilized one- and two-dimensional proton (¹H) NMR to investigate its dynamic structure and interaction with calcium ions in deuterium (B1214612) oxide (D₂O). nih.gov These analyses revealed that the molecule undergoes extensive self-association in solution. The observation of two distinct sets of signals in dilute solutions suggested an equilibrium between two different aggregative states. nih.gov

The addition of calcium chloride (CaCl₂) induced significant changes in the ¹H NMR spectra, including signal broadening and alterations in chemical shifts. nih.gov These spectral changes are indicative of complex formation between the pradimicin derivative and Ca²⁺, leading to a shift in the aggregation equilibrium. nih.gov By observing the protons in close proximity to the binding site, the position of the bound calcium ion can be indirectly determined. nih.gov Such studies confirmed a stoichiometry of 1:2 for the Ca²⁺ to pradimicin molecule ratio in the saturated complex. nih.gov However, the high propensity of pradimicins to form large, water-insoluble aggregates in the presence of Ca²⁺ often complicates detailed structural analysis of these complexes in solution. nii.ac.jpnih.gov

Interactive Table: Observed ¹H NMR Spectral Changes of BMY-28864 Upon Ca²⁺ Addition

| Observation | Interpretation | Reference |

| Signal Broadening | Change in molecular aggregate conformation; potential exchange dynamics. | nih.gov |

| Chemical Shift Changes | Alteration of the electronic environment of protons near the binding site due to Ca²⁺ complexation. | nih.gov |

| Appearance of Two-Component Spectra | Equilibrium between two distinct aggregative states of the molecule in solution. | nih.gov |

To circumvent the challenges of solution-state aggregation, solid-state NMR (ssNMR) spectroscopy has emerged as a powerful technique for studying the structure of pradimicin complexes. This approach is particularly well-suited for analyzing the water-insoluble aggregates that are often the biologically relevant forms. nih.gov

A key application of ssNMR has been the determination of the Ca²⁺ binding site on Pradimicin A. In these experiments, Cadmium-111 (¹¹¹Cd²⁺), an NMR-active nucleus, was used as a surrogate for Ca²⁺. nih.govacs.org By employing advanced ssNMR techniques such as Rotational-Echo Double Resonance (REDOR) and ¹¹¹Cd Frequency Selective REDOR (FSR), researchers could measure the distances between ¹¹¹Cd²⁺ and neighboring ¹³C atoms in the Pradimicin A molecule. nih.gov The results revealed that Pradimicin A binds the metal ion at the anthraquinone (B42736) moiety, with measured distances between Cd²⁺ and the coordinating carbon atoms being approximately 3.5 ± 0.2 Å. nih.gov This finding contradicted earlier hypotheses that suggested the alanine (B10760859) moiety as the binding site. nih.govacs.org

Furthermore, ssNMR has been used to map the binding site of D-mannose on Pradimicin A. Two-dimensional Dipolar-Assisted Rotational Resonance (2D-DARR) experiments on complexes of biosynthetically ¹³C-enriched Pradimicin A and [¹³C₆]Man-OMe allowed for the identification of the cavity formed by the D-alanine moiety and the ABC rings of the pradimicin core as the mannose-binding site. nih.gov

The sensitivity and resolution of NMR experiments, particularly for complex biomolecules, can be significantly enhanced through isotopic labeling. For Pradimicin A, selective ¹³C-enrichment has been crucial for detailed ssNMR studies. nih.govrsc.org Given the complexity of its chemical synthesis, a biosynthetic approach has been successfully utilized to produce ¹³C-labeled Pradimicin A. nih.govrsc.org

This strategy involves feeding the producing microorganism, Actinomadura hibisca, with specific ¹³C-labeled precursors. For instance, feeding the culture with DL-[¹³C₃]alanine resulted in ¹³C-enrichment of the D-alanine moiety. rsc.org Interestingly, this precursor also led to a lower level of ¹³C incorporation into the benzo[a]naphthacenequinone core, likely due to the metabolic conversion of alanine to acetyl-CoA. rsc.org This dual labeling provided valuable distance restraints for both the alanine and aromatic regions in interaction studies. rsc.org This biosynthetic labeling approach is critical for enabling advanced ssNMR experiments like DARR, which are essential for elucidating intermolecular contacts within the pradimicin complexes. nih.gov

Interactive Table: Isotopic Labeling Strategies for Pradimicin A NMR Analysis

| Isotope | Precursor | Purpose | Analytical Technique | Reference |

| ¹³C | DL-[¹³C₃]alanine | Enrich D-alanine moiety and aromatic core | Solid-State NMR (DARR) | rsc.org |

| ¹¹¹Cd | ¹¹¹CdCl₂ | Surrogate for Ca²⁺ to probe metal binding site | Solid-State NMR (REDOR, FSR) | nih.gov |

X-ray crystallography provides unparalleled atomic-level detail of molecular structures. However, its application to pradimicins has been challenging due to their tendency to form non-crystalline aggregates, especially the ternary complexes involving calcium and mannose. nii.ac.jpnih.gov

Despite these difficulties, researchers successfully obtained high-quality crystals of the Ca²⁺ complex of BMY-28864, a Pradimicin A analog with improved water solubility. nih.gov The subsequent X-ray crystallographic analysis was pivotal in elucidating the dimeric structure of the [PRM₂/Ca²⁺] complex. nii.ac.jpnih.gov The analysis revealed that two pradimicin molecules are bridged by a central Ca²⁺ ion. nih.gov The coordination involves the C13 carbonyl and C14 hydroxyl groups of each molecule. nih.gov The structure shows the two benzo[a]naphthacenequinone moieties stacking in a face-to-face, antiparallel orientation, suggesting that π-π stacking interactions contribute to the stability of the dimer in addition to the calcium coordination. nii.ac.jp This crystallographic data provided a crucial structural framework for understanding how pradimicins dimerize to create a binding pocket for mannose.

UV-Visible (UV-Vis) spectrophotometry is a valuable technique for studying the formation of pradimicin complexes in real-time. The interaction of pradimicins with Ca²⁺ and mannosides leads to distinct changes in their absorption spectra, which can be monitored to understand the binding mechanism and stoichiometry.

Studies on BMY-28864 have shown that the addition of Ca²⁺ alone causes a hypochromic shift in the absorbance spectrum between 200 and 700 nm. nih.gov The formation of the ternary complex with D-mannopyranoside and calcium results in significant shifts in the visible absorption maximum. A stepwise analysis revealed a two-phase reaction sequence: first, BMY-28864 binds to D-mannopyranoside, causing an initial absorption maximum shift of approximately 8 nm. nih.gov Subsequently, this conjugate reacts with calcium, leading to an additional shift of about 8 nm. nih.gov When all three components are mixed simultaneously, a total shift of around 16 nm is observed, confirming the formation of the ternary complex. nih.gov

These spectrophotometric titrations have suggested a unique, multistep interaction model where two pradimicin molecules first bind to a single calcium ion, and this dimeric complex then proceeds to bind mannosyl residues. nih.gov The data also allowed for the determination of the concentrations required to achieve half-maximum absorbance change, providing insights into the relative affinities for different mannose derivatives. nih.gov

Interactive Table: Spectrophotometric Data for BMY-28864 Complex Formation

| Interaction | Spectral Change | Magnitude of Change | Inferred Stoichiometry/Mechanism | Reference |

| BMY-28864 + Ca²⁺ | Hypochromic shift (200-700 nm) | Half-max concentration ~15 µM | Formation of [PRM₂/Ca²⁺] complex | nih.gov |

| BMY-28864 + D-mannopyranoside | Red shift in λmax | ~8 nm | Formation of a binary conjugate | nih.gov |

| (BMY-28864-Mannoside) + Ca²⁺ | Additional red shift in λmax | ~8 nm | Formation of the ternary complex | nih.gov |

| BMY-28864 + Mannoside + Ca²⁺ (simultaneous) | Total red shift in λmax | ~16 nm | Simultaneous formation of the ternary complex | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Calorimetric and Equilibrium Binding Assays

Calorimetric techniques are indispensable for a thorough understanding of the molecular interactions that underpin the biological activity of a compound. These methods directly measure the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics and Kinetics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a biomolecular binding event. wikipedia.orgazom.com This method allows for the determination of binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.govharvard.eduupm.es From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. upm.esacs.orgfiveable.me

The principle of ITC involves the incremental titration of a ligand solution into a sample cell containing a macromolecule, all while maintaining a constant temperature. wikipedia.org The resulting heat change is measured and plotted against the molar ratio of the reactants. The shape of the resulting binding isotherm can be analyzed to determine the thermodynamic parameters of the interaction. azom.com

Spontaneous molecular interactions are characterized by a negative Gibbs free energy (ΔG < 0), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). acs.orgfiveable.me A negative enthalpy change corresponds to an exothermic reaction, often driven by the formation of hydrogen bonds and van der Waals interactions. A positive entropy change is typically associated with the release of ordered solvent molecules from the binding interface. acs.org

Hypothetical ITC Data for Pradimicin A Methylamide Binding to a Target

The following table represents a hypothetical thermodynamic profile for the binding of Pradimicin A methylamide to a target protein, as would be determined by ITC.

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Association Constant (K_a) | 2.5 x 10^6 | M-1 |

| Dissociation Constant (K_D) | 400 | nM |

| Enthalpy Change (ΔH) | -15.8 | kcal/mol |

| Entropy Change (ΔS) | -25.7 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -8.1 | kcal/mol |

This data is illustrative and does not represent experimentally determined values for Pradimicin A methylamide.

Separation Science Techniques in Research

Separation science is fundamental to the analysis of chemical compounds, enabling their purification, identification, and quantification. High-performance liquid chromatography and sedimentation assays are key techniques in this domain.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. oxfordindices.commicrochemlab.comlibretexts.org It is particularly valuable for assessing the purity of a compound and for determining its concentration in a sample. moravek.com The technique relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. libretexts.org The separation is based on the differential partitioning of the sample components between the two phases. libretexts.org

For amine-containing compounds like Pradimicin A methylamide, reverse-phase HPLC is a common approach, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. microchemlab.com However, the basic nature of amines can lead to poor peak shape and retention. To overcome this, derivatization with a UV-active or fluorescent tag can be employed to enhance detection and improve chromatographic behavior. thermofisher.comnih.govchromatographyonline.com Alternatively, specialized column chemistries or mobile phase additives can be used to achieve efficient separation. sielc.com

Hypothetical HPLC Purity Analysis of a Pradimicin A Methylamide Sample

The table below illustrates a hypothetical result from an HPLC analysis to determine the purity of a Pradimicin A methylamide sample.

| Peak | Retention Time (min) | Area (%) | Identity |

| 1 | 3.2 | 1.5 | Impurity A |

| 2 | 5.8 | 97.8 | Pradimicin A methylamide |

| 3 | 7.1 | 0.7 | Impurity B |

This data is for illustrative purposes only and does not reflect actual experimental results for Pradimicin A methylamide.

Sedimentation Assays for Evaluation of Aggregation Tendency

The aggregation of small molecules can be a significant issue in pharmaceutical research, as it can lead to non-specific activity and assay interference. nih.govnih.gov Sedimentation assays are biophysical techniques used to assess the aggregation state of molecules in solution. One such technique is Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC).

In SV-AUC, a sample is subjected to a strong centrifugal force, causing the molecules to sediment at a rate dependent on their size, shape, and density. biopharmaspec.com By monitoring the sedimentation process over time, it is possible to identify and quantify different species in the sample, such as monomers, dimers, and higher-order aggregates. biopharmaspec.com This technique is particularly useful as it is performed in solution without a stationary phase, minimizing the risk of artifacts that can occur with column-based methods. biopharmaspec.com Other methods to assess aggregation include dynamic light scattering (DLS), which measures particle size by analyzing fluctuations in scattered light. nih.govnih.gov

Hypothetical Sedimentation Assay Results for Pradimicin A Methylamide

This table presents hypothetical data from a sedimentation assay of a Pradimicin A methylamide solution, indicating its aggregation tendency.

| Species | Sedimentation Coefficient (S) | Partial Concentration (%) |

| Monomer | 1.2 | 95.5 |

| Dimer | 2.1 | 3.5 |

| Aggregate | 5.8 | 1.0 |

This data is hypothetical and intended for illustrative purposes only.

Q & A

Q. What is the mechanism of action of Pradimicin A methylamide against fungal pathogens, and what experimental approaches are used to validate its calcium-dependent mannose binding?

Pradimicin A methylamide exerts antifungal activity through calcium-dependent recognition of d-mannose residues on microbial surfaces, leading to viral and fungal aggregation. Key methodologies to validate this mechanism include:

- Solid-state NMR spectroscopy to analyze Ca²⁺ and mannose interactions, as demonstrated in studies mapping binding sites .

- Antiviral assays using pseudotyped viruses (e.g., HIV, SARS-CoV) to assess inhibition of viral entry via mannose-mediated aggregation .

- Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity and stoichiometry.

Q. How do researchers determine the minimum inhibitory concentration (MIC) of Pradimicin A methylamide against Candida species, and what factors can lead to variability in reported MIC values?

MIC determination follows standardized broth microdilution protocols (CLSI M27/M60 guidelines):

- Serial dilutions of the compound are tested against fungal isolates in calcium-supplemented media to ensure activity .

- Variability arises from differences in fungal strains, calcium ion concentration, and assay endpoints (e.g., 50% vs. 90% growth inhibition thresholds). Inter-laboratory discrepancies may also stem from inoculum size or incubation time .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in the antiviral efficacy data of Pradimicin A methylamide across different viral models, such as SARS-CoV versus HIV?

Discrepancies in antiviral activity often reflect differences in viral glycoprotein structures or experimental design:

- Comparative binding assays using purified viral glycoproteins (e.g., HIV gp120 vs. SARS-CoV Spike) to assess mannose-binding specificity .

- Cell-type controls to rule out off-target effects (e.g., Ca²⁺ channel expression in host cells influencing drug uptake) .

- Meta-analysis frameworks (e.g., PRISMA guidelines) to systematically evaluate variables like viral titer, replication cycles, and endpoint measurements across studies .

Q. How can solid-state NMR spectroscopy be optimized to map the primary mannose-binding site of Pradimicin A methylamide derivatives?

Key methodological optimizations include:

- Isotope labeling (e.g., ¹³C/¹⁵N-enriched mannose or Ca²⁺) to enhance NMR signal resolution .

- Cross-polarization magic-angle spinning (CP-MAS) to study ligand interactions in crystalline or amorphous phases.

- Molecular docking simulations guided by NMR-derived constraints to refine binding site models .

Q. What synthetic biology approaches are utilized to engineer microbial strains for enhanced production of Pradimicin A methylamide analogs with improved antifungal profiles?

Strategies include:

- Mutagenesis screens (e.g., N-methyl-N′-nitro-N-nitrosoguanidine treatment) to generate Actinomadura spp. mutants overproducing analogs like Pradimicin D/E .

- Precursor-directed biosynthesis to introduce methylamide or other functional groups into the pradimicin scaffold.

- CRISPR-Cas9 engineering of biosynthetic gene clusters (e.g., pdm genes) to alter glycosylation patterns or improve yield .

Q. How can researchers address conflicting data on the role of methylamide groups in Pradimicin A’s conformational stability and bioactivity?

Methodological approaches involve:

- X-ray crystallography and hydrogen-deuterium exchange mass spectrometry to compare the conformation of methylamide-containing analogs versus parent compounds .

- Structure-activity relationship (SAR) studies using synthetic derivatives to isolate the methylamide’s contribution to antifungal potency .

- Molecular dynamics simulations to model how methylamide groups influence hydrogen bonding and calcium coordination .

Methodological Guidance for Research Design

- Experimental controls : Include calcium-free conditions to confirm Ca²⁺-dependency in binding assays .

- Data interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions addressing mechanistic or translational gaps .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing protocols and datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。